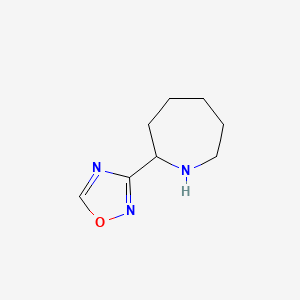

3-(Azepan-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-4-7(9-5-3-1)8-10-6-12-11-8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARYBDOLVNBMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=NOC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 3 Azepan 2 Yl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-(Azepan-2-yl)-1,2,4-oxadiazole is expected to exhibit characteristic signals for both the azepane and 1,2,4-oxadiazole (B8745197) protons. The proton on the 1,2,4-oxadiazole ring (H-5) would likely appear as a singlet in the downfield region, typically around δ 8.0-9.0 ppm, due to the deshielding effect of the heteroatoms in the aromatic ring.

The protons of the azepane ring will present a more complex pattern. The proton at the C-2 position, being adjacent to the oxadiazole ring and the nitrogen atom, is expected to be a multiplet in the range of δ 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen (C-7) would also be deshielded, appearing as multiplets around δ 2.8-3.5 ppm. The remaining methylene (B1212753) protons of the azepane ring (at C-3, C-4, C-5, and C-6) would likely resonate as a series of overlapping multiplets in the upfield region, approximately between δ 1.4 and 2.0 ppm. The N-H proton of the azepane ring would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Azepan-2-yl)-1,2,4-oxadiazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Oxadiazole) | 8.0 - 9.0 | s |

| H-2 (Azepane) | 3.5 - 4.5 | m |

| H-7 (Azepane) | 2.8 - 3.5 | m |

| H-3, H-4, H-5, H-6 (Azepane) | 1.4 - 2.0 | m |

| N-H (Azepane) | Variable | br s |

s = singlet, m = multiplet, br s = broad singlet

In the ¹³C NMR spectrum, the two carbon atoms of the 1,2,4-oxadiazole ring are expected to have distinct chemical shifts. The C-3 carbon, attached to the azepane ring, would likely resonate in the range of δ 165-175 ppm, while the C-5 carbon would appear at a slightly different position within a similar range, typically around δ 168-178 ppm.

For the azepane ring, the C-2 carbon, being attached to the electron-withdrawing oxadiazole ring, would be the most downfield of the saturated carbons, with a predicted chemical shift in the range of δ 55-65 ppm. The C-7 carbon, adjacent to the nitrogen, would also be deshielded, appearing around δ 45-55 ppm. The remaining methylene carbons (C-3, C-4, C-5, and C-6) are expected to resonate in the upfield region, between δ 25 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Azepan-2-yl)-1,2,4-oxadiazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Oxadiazole) | 165 - 175 |

| C-5 (Oxadiazole) | 168 - 178 |

| C-2 (Azepane) | 55 - 65 |

| C-7 (Azepane) | 45 - 55 |

| C-3, C-4, C-5, C-6 (Azepane) | 25 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides valuable information about the functional groups present in a molecule. For 3-(Azepan-2-yl)-1,2,4-oxadiazole, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine in the azepane ring should appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the azepane ring's methylene groups will be observed in the 2850-2960 cm⁻¹ region.

The characteristic vibrations of the 1,2,4-oxadiazole ring are expected to be found in the fingerprint region. These include C=N stretching vibrations, typically around 1600-1650 cm⁻¹, and C-O-C stretching of the oxadiazole ring, which usually appears in the 1000-1250 cm⁻¹ range. The C-H bending vibrations for the oxadiazole proton would also be present.

Table 3: Predicted IR Absorption Bands for 3-(Azepan-2-yl)-1,2,4-oxadiazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Azepane) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N Stretch (Oxadiazole) | 1600 - 1650 | Medium |

| C-O-C Stretch (Oxadiazole) | 1000 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The 1,2,4-oxadiazole ring is the primary chromophore in this compound. It is expected to exhibit absorption maxima in the ultraviolet region. Typically, 1,2,4-oxadiazole derivatives show absorption bands corresponding to π → π* transitions. journalspub.com For 3-(Azepan-2-yl)-1,2,4-oxadiazole, an absorption maximum (λ_max) is predicted to be in the range of 220-280 nm. The exact position and intensity of the absorption would be influenced by the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption for 3-(Azepan-2-yl)-1,2,4-oxadiazole

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 220 - 280 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For 3-(Azepan-2-yl)-1,2,4-oxadiazole (C₈H₁₃N₃O), the expected exact mass is approximately 167.1059 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 167.

The fragmentation pattern would likely involve the cleavage of the bond between the azepane and oxadiazole rings. This would lead to characteristic fragment ions. For instance, a fragment corresponding to the protonated azepane ring (C₆H₁₂N⁺) might be observed at m/z 98. Another significant fragmentation could be the loss of the azepane ring, resulting in a fragment for the oxadiazole moiety. PubChemLite predicts a collision cross section for the protonated molecule [M+H]⁺ at m/z 168.11315 to be 132.7 Ų. uni.lu

Table 5: Predicted Mass Spectrometry Data for 3-(Azepan-2-yl)-1,2,4-oxadiazole

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 167 |

| [M+H]⁺ | 168 |

| [C₆H₁₂N]⁺ | 98 |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for 3-(Azepan-2-yl)-1,2,4-oxadiazole has been reported in the Cambridge Structural Database (CSD). However, based on related structures, several conformational features can be anticipated.

The 1,2,4-oxadiazole ring is planar. The seven-membered azepane ring is known to adopt several low-energy conformations, such as a chair or a boat conformation. The substitution at the C-2 position would influence the preferred conformation to minimize steric hindrance. The dihedral angle between the plane of the oxadiazole ring and the mean plane of the azepane ring would be a key structural parameter. In the solid state, intermolecular interactions, such as hydrogen bonding involving the N-H group of the azepane ring and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule, would play a significant role in the crystal packing.

Computational and Theoretical Investigations of 3 Azepan 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study the geometric and electronic properties of heterocyclic compounds, including 1,2,4-oxadiazole (B8745197) derivatives. For instance, DFT calculations have been used to determine the optimized geometry and predict the most stable conformations of such molecules. acs.orgnih.govacs.orgcolab.ws

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For a molecule like 3-(Azepan-2-yl)-1,2,4-oxadiazole, DFT would be instrumental in determining the preferred orientation of the azepane ring relative to the oxadiazole ring.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. colab.wsresearchgate.netresearchgate.netaimspress.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.netresearchgate.netaimspress.com

For various 1,3,4-oxadiazole (B1194373) derivatives, HOMO-LUMO energy gaps have been calculated to understand their electronic behavior and potential biological activity. nih.gov For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, with an energy gap of -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov While specific values for 3-(Azepan-2-yl)-1,2,4-oxadiazole are not available, analysis of similar structures suggests that the HOMO is likely to be localized on the electron-rich azepane ring and the oxadiazole ring, while the LUMO may be distributed across the oxadiazole ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | aimspress.com |

| 3β,6β-dichloro-5α-hydroxy-5α–cholestane | -4.767 | -0.979 | 3.788 | researchgate.net |

Natural Bond Orbital (NBO) Analysis

For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis revealed that the compound contains 97.42% Lewis and 2.58% non-Lewis structure, indicating intra- and inter-molecular charge transfer processes. nih.gov In the context of 3-(Azepan-2-yl)-1,2,4-oxadiazole, NBO analysis would be valuable in quantifying the electronic interactions between the nitrogen lone pairs of the azepane ring and the antibonding orbitals of the oxadiazole ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.govnih.govnih.govniscpr.res.in

Studies on various 1,2,4-oxadiazole derivatives have demonstrated their potential as inhibitors for a range of biological targets. For example, 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives have been docked into the active site of the Human VEGFR-2 enzyme to understand their anticancer activity. nih.gov Similarly, novel 1,2,4-triazole (B32235) clubbed with 1,3,4-oxadiazole motifs have been docked into S. aureus tyrosyl-tRNA synthetase and lanosterol (B1674476) 14α-demethylase to explain their antimicrobial activities. niscpr.res.in For 3-(Azepan-2-yl)-1,2,4-oxadiazole, docking studies would be essential to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern its binding affinity. A study on 3-(3-Azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles as DPP-4 inhibitors highlights the importance of the oxadiazole moiety in binding. mdpi.comresearchgate.net

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole linked 5-Fluorouracil derivatives | Human VEGFR-2 enzyme | Identified key hydrogen bond and hydrophobic interactions. | nih.gov |

| 1,2,4-Triazole clubbed with 1,3,4-Oxadiazole motifs | S. aureus tyrosyl-tRNA synthetase | Compounds snugly fitted into the active site. | niscpr.res.in |

| Uracil analogues-1,2,4-oxadiazole hybrids | Caspase-3 | Compound 22 activated caspase-3 by forming a stable protein-ligand complex. | nih.gov |

| Azepine derivatives based on quinazolinone | OMPA/exo-1,3-beta-glucanase and SMO, SUFU/GLI-1 | Diazepine (3a) and oxazepine (4a) showed the highest binding energy. | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand and to calculate its binding free energy to a target protein. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules with the desired activity. nih.govresearchgate.netwikipedia.org

The 1,2,4-oxadiazole scaffold is recognized as a valuable component in medicinal chemistry and has been incorporated into various pharmacophore models. nih.gov For example, a pharmacophore model for 5-HT3 receptor antagonists includes an aromatic/heteroaromatic ring and a basic center, features that could be present in derivatives of 3-(Azepan-2-yl)-1,2,4-oxadiazole. wikipedia.org Developing a pharmacophore model based on the structural features of this compound and its analogs could facilitate the discovery of new and more potent compounds for specific biological targets.

Structure Activity Relationship Sar Investigations of 3 Azepan 2 Yl 1,2,4 Oxadiazole Analogues

Impact of Substituent Variations on the 1,2,4-Oxadiazole (B8745197) Core Activity

The 1,2,4-oxadiazole ring is a key scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric equivalent for esters and amides. frontiersin.orgnih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities. researchgate.netnih.gov The biological profile of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core.

Role of Substituents at C-5 of the 1,2,4-Oxadiazole Ring

The C-5 position of the 1,2,4-oxadiazole ring is a critical determinant of its biological activity, as the ring's electron-withdrawing effect is most effectively exerted through this position. nih.gov SAR studies on various 3,5-disubstituted 1,2,4-oxadiazoles have consistently shown that modifications at the C-5 position significantly modulate potency and selectivity.

For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers, a substituted five-membered ring, such as 3-chlorothiophen-2-yl, at the C-5 position was found to be important for activity. nih.gov In the context of 5-HT3 receptor antagonists, small lipophilic substituents at the C-5 position afford compounds with potent antagonism, suggesting that this substituent may fit into a narrow, hydrophobic groove of the receptor's binding region. wikipedia.org

Furthermore, research on 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) highlighted the impact of C-5 aryl substituents. nih.gov An unsubstituted phenyl ring at C-5 resulted in good anticancer activity, which was significantly enhanced by the introduction of a 3,4,5-trimethoxy substitution on that phenyl ring. nih.gov This indicates that the electronic and steric properties of the group at C-5 play a pivotal role in molecular interactions with biological targets.

Influence of Electronic and Steric Parameters on Biological Activity

The biological activity of 1,2,4-oxadiazole analogues is profoundly influenced by the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents. However, the optimal electronic properties can be target-dependent.

In some studies, the presence of electron-donating groups (EDG) on aryl substituents has been shown to improve biological activity. nih.gov For example, in a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, the introduction of electron-donating methoxy (B1213986) groups on the C-5 phenyl ring led to a marked increase in anticancer potency. nih.gov The compound with a 3,4,5-trimethoxy phenyl group was the most active in the series. nih.gov

Steric factors also play a crucial role. The size and shape of substituents can dictate the compound's ability to fit into a binding pocket and can influence its conformational preferences.

| Compound Series | Substituent Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | C-5 | Substituted thiophene (B33073) ring | Important for apoptosis-inducing activity | nih.gov |

| 1,2,4-Oxadiazole-5-fluorouracil derivatives | C-5 (on phenyl ring) | Electron-donating (3,4,5-trimethoxy) | Increased anticancer activity | nih.gov |

| 1,2,4-Oxadiazole-5-fluorouracil derivatives | C-5 (on phenyl ring) | Unsubstituted phenyl | Good anticancer activity | nih.gov |

| General 1,2,4-oxadiazole derivatives | Aryl ring | Electron-donating groups (EDG) | Improved antiproliferative potency in some cases | nih.gov |

| General 1,2,4-oxadiazole derivatives | Aryl ring | Electron-withdrawing groups (EWG) | Increased antitumor activity in some cases | nih.gov |

Conformational and Stereochemical Effects of the Azepane Moiety

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its structural flexibility and presence in numerous bioactive molecules. researchgate.netnih.gov Its conformational and stereochemical properties are key to modulating biological activity.

Evaluation of Azepane Ring Conformation on Activity

Unlike smaller rings, the seven-membered azepane ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. nih.govslideshare.net High-level electronic structure calculations have indicated that the twist-chair conformation is often the most stable. nih.gov This conformational flexibility allows the molecule to adapt to the topology of various binding sites, but it can also be a challenge for rational drug design due to the entropic penalty of binding.

Researchers have explored strategies to control the ring's conformation. For example, selective monofluorination has been used to bias the azepane ring toward a single major conformation, which can be a valuable tool for probing the bioactive conformation. rsc.org In studies of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat ring conformation was identified as part of an unexpected low-energy state that mimics the bioactive conformation. nih.gov These findings highlight the importance of understanding and controlling the conformational behavior of the azepane moiety to optimize interactions with biological targets.

Stereochemical Considerations and Enantiomeric Activity

The introduction of chiral centers into the azepane ring has profound implications for biological activity. The synthesis of diastereomerically pure azepane derivatives has been achieved through stereoselective ring expansion of piperidines, with the resulting stereochemistry confirmed by X-ray crystallography. rsc.orgresearchgate.net

The biological activity of different enantiomers can vary significantly. In one study, a series of fused bicyclic azepanes were synthesized and screened for activity as monoamine transporter inhibitors. nih.gov After resolving the active racemic mixture, it was discovered that the (R,R)-enantiomer displayed potent, nanomolar inhibition of the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT), demonstrating clear stereoselectivity. nih.gov Similarly, the synthesis of heavily hydroxylated azepane iminosugars has been pursued to generate structural and stereochemical diversity for biological screening, acknowledging the critical role of stereochemistry in bioactivity. acs.org The development of chiral biferrocene ligands incorporating a biferrocenoazepine substructure for use in asymmetric catalysis further illustrates the importance of the defined three-dimensional arrangement of the azepane ring system. acs.org

| Aspect | Finding | Significance | Reference |

|---|---|---|---|

| Conformation | The twist-chair conformation is often the most stable for azepane. | Understanding the lowest energy conformation is key for drug design. | nih.gov |

| Conformational Control | Selective monofluorination can bias the azepane ring to a single major conformation. | Allows for the investigation of specific "bioactive" conformations. | rsc.org |

| Stereochemistry | Diastereomerically pure azepanes can be synthesized via stereoselective methods. | Control over stereochemistry is crucial for selective biological activity. | rsc.orgresearchgate.net |

| Enantioselectivity | The (R,R)-enantiomer of a fused bicyclic azepane was a potent monoamine transporter inhibitor. | Different enantiomers can have vastly different pharmacological profiles. | nih.gov |

Linker Chemistry and its Influence on SAR in Related Azepane-Oxadiazole Systems

While direct SAR studies on the linker in 3-(Azepan-2-yl)-1,2,4-oxadiazole are not extensively documented, related systems provide valuable insights. In one notable study, the replacement of an alkynyl linker with a 1,2,4-oxadiazole ring itself was shown to enhance biological activity, demonstrating that a heterocyclic ring can serve as a conformationally constrained and metabolically stable linker. nih.gov

Information regarding "3-(Azepan-2-yl)-1,2,4-oxadiazole" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of the chemical compound "3-(Azepan-2-yl)-1,2,4-oxadiazole" and its analogues. Despite a thorough search of scientific literature, patent databases, and chemical repositories, no specific data or research findings related to this particular compound were found.

The investigation included broad searches for SAR and QSAR studies on classes of compounds containing either the 1,2,4-oxadiazole or the azepane moiety. While there is a body of research on the biological activities of various substituted 1,2,4-oxadiazoles and azepane-containing molecules, none of these studies specifically address the "3-(Azepan-2-yl)-1,2,4-oxadiazole" scaffold.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or a QSAR model as requested in the outline. The scientific community has not yet published research that would allow for a comprehensive analysis of the structure-activity relationships of this specific class of compounds.

Biological Target Engagement and Mechanistic Studies of 3 Azepan 2 Yl 1,2,4 Oxadiazole

In Vitro Biological Activity Profiling of Analogues

While direct studies on 3-(Azepan-2-yl)-1,2,4-oxadiazole are absent, research on analogous structures provides some context for its potential biological activities.

Enzyme Inhibition Assays

Various 1,2,4-oxadiazole (B8745197) derivatives have been investigated as inhibitors of several enzyme classes. For instance, certain derivatives have shown inhibitory activity against:

Deacetylases: Some 1,2,4-oxadiazoles have been developed as potent and selective inhibitors of human sirtuin 2 (Sirt2), an enzyme implicated in cellular regulation and a target for anticancer therapies. nih.gov

Dipeptidyl Peptidases: A series of 3-(3-azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles were identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.

Phosphodiesterases: 3,5-disubstituted-1,2,4-oxadiazoles have been evaluated for their ability to inhibit phosphodiesterase 4B2 (PDE4B2), an enzyme involved in inflammatory processes.

It is important to note that these are examples from the broader class of 1,2,4-oxadiazoles, and no specific data for 3-(Azepan-2-yl)-1,2,4-oxadiazole in these or other enzyme inhibition assays are available.

Receptor Binding and Modulation Studies

The 1,2,4-oxadiazole nucleus has been incorporated into ligands targeting various receptors. Notably, derivatives have been synthesized and tested for their activity at:

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): A library of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives was explored for their dual modulatory effects on FXR and PXR, which are nuclear receptors involved in metabolism. nih.gov

GABAA Receptors: Analogues of imidazodiazepines containing a 1,2,4-oxadiazole moiety have been synthesized and their binding to GABAA receptors studied, indicating the potential for this scaffold in developing agents for psychiatric and cognitive disorders. mdpi.com

Acetylcholine (B1216132) Receptors: While no direct binding studies on acetylcholine receptors for 3-(Azepan-2-yl)-1,2,4-oxadiazole were found, various oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. nih.govacs.orgresearchgate.net

A structurally related compound, 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one, has been identified as a cannabinoid type 2 (CB2) receptor agonist, suggesting that the azepane-oxadiazole combination might have affinity for cannabinoid receptors. However, this is a different regioisomer and oxidation state of the azepane ring.

Investigation of Cellular Pathway Modulation

The broader class of 1,2,4-oxadiazoles has been associated with the modulation of various cellular pathways. For example, some derivatives have been found to induce apoptosis in cancer cell lines. However, there is no specific information available regarding the modulation of pathways such as premature translation termination or nonsense-mediated mRNA decay by 3-(Azepan-2-yl)-1,2,4-oxadiazole.

Identification of Molecular Targets for 3-(Azepan-2-yl)-1,2,4-oxadiazole

As of the latest available information, no specific molecular targets for 3-(Azepan-2-yl)-1,2,4-oxadiazole have been identified or published in the scientific literature. The potential targets can only be hypothesized based on the activities of structurally related compounds, but this remains speculative without direct experimental evidence.

Mechanistic Investigations of Biological Action

Studies on Enzyme Kinetics and Inhibition Mechanisms

There are no published studies on the enzyme kinetics or inhibition mechanisms of 3-(Azepan-2-yl)-1,2,4-oxadiazole. Research on other 1,2,4-oxadiazole derivatives has in some cases detailed their mode of inhibition (e.g., competitive, non-competitive), but this information cannot be directly extrapolated to the specific compound of interest. researchgate.net

Elucidation of Receptor Agonism/Antagonism Mechanisms

No studies have been identified that investigate the receptor binding profile of 3-(Azepan-2-yl)-1,2,4-oxadiazole. Consequently, there is no data to determine whether this compound acts as an agonist, antagonist, or has any other modulatory effect on any known biological receptor.

Analysis of Molecular Level Interactions within Biological Systems

As there are no published studies on the biological activity of 3-(Azepan-2-yl)-1,2,4-oxadiazole, there is no information regarding its molecular-level interactions. This includes a lack of data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would be necessary to understand its binding modes with any potential biological targets.

The scientific community has not yet published any research on the biological properties of 3-(Azepan-2-yl)-1,2,4-oxadiazole. Future research would be required to explore the potential of this compound, including its synthesis, biological screening, and mechanistic studies, to ascertain any therapeutic relevance. Until such studies are conducted and their findings published, no factual and scientifically accurate article can be generated on this specific topic.

Conclusion and Future Research Directions for 3 Azepan 2 Yl 1,2,4 Oxadiazole Chemistry

Summary of Key Academic Findings on 3-(Azepan-2-yl)-1,2,4-oxadiazole

While literature explicitly detailing the synthesis and activity of 3-(azepan-2-yl)-1,2,4-oxadiazole is limited, a pivotal study on the analogous 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives has provided a strong foundation for understanding this chemical space. The primary academic finding is the identification of these compounds as a novel class of CB2 receptor agonists. iasp-pain.orgresearchgate.netnih.govacs.org

Systematic structure-activity relationship (SAR) studies have been conducted, leading to the discovery of highly potent and selective compounds. For instance, compound 25r from one such study demonstrated a high affinity for the CB2 receptor with an EC50 of 21.0 nM and over 1428-fold selectivity against the CB1 receptor. iasp-pain.orgresearchgate.netnih.govacs.org This high selectivity is a crucial attribute, as it suggests the potential to develop therapeutic agents that avoid the psychoactive side effects associated with CB1 receptor activation. nih.govacs.org Furthermore, these compounds have shown significant efficacy in rodent models of inflammatory pain, underscoring their therapeutic potential. iasp-pain.orgresearchgate.netnih.gov

The 1,2,4-oxadiazole (B8745197) ring, a common motif in medicinal chemistry, is recognized for its ability to act as a bioisostere for ester and amide groups, often enhancing metabolic stability and receptor interaction. frontiersin.org Its incorporation into the azepane scaffold has proven to be a successful strategy in generating drug-like molecules.

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, typically involving the acylation of amidoximes followed by cyclodehydration. However, there remain unexplored avenues for the specific synthesis of 3-(azepan-2-yl)-1,2,4-oxadiazole and its analogs.

Future synthetic explorations could focus on:

Novel Cyclization Strategies: Investigating alternative methods for the formation of the 1,2,4-oxadiazole ring from the azepane core, potentially through one-pot reactions or flow chemistry to improve efficiency and yield.

Stereoselective Synthesis: The azepane ring in 3-(azepan-2-yl)-1,2,4-oxadiazole contains a chiral center. Developing stereoselective synthetic routes to obtain enantiomerically pure compounds will be critical for understanding the specific interactions of each enantiomer with biological targets.

Diversity-Oriented Synthesis: Creating libraries of 3-(azepan-2-yl)-1,2,4-oxadiazole derivatives with various substituents on both the azepane and oxadiazole rings to comprehensively explore the chemical space and optimize biological activity.

Prospective Developments in Structure-Based Drug Design and Computational Methodologies

The discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as CB2 agonists was significantly aided by computational studies. nih.gov Future developments in this area will be instrumental in advancing the field.

Key prospective developments include:

Advanced Molecular Docking and Dynamics: Utilizing high-resolution crystal structures of the CB2 receptor to perform more accurate docking simulations and molecular dynamics studies. This will provide deeper insights into the binding modes of 3-(azepan-2-yl)-1,2,4-oxadiazole derivatives and help rationalize SAR data.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of novel analogs, thereby prioritizing the synthesis of the most promising compounds.

In Silico ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process. This can help in designing compounds with favorable pharmacokinetic profiles.

Potential for Discovery of Novel Biological Targets and Therapeutic Applications

The primary biological target identified for the closely related azepan-2-one (B1668282) derivatives is the CB2 receptor. iasp-pain.orgresearchgate.netnih.govacs.org Activation of the CB2 receptor is a promising therapeutic strategy for a variety of conditions due to its role in modulating inflammation and immune responses. nih.govacs.orgnih.govfrontiersin.org

Potential therapeutic applications for 3-(azepan-2-yl)-1,2,4-oxadiazole derivatives, acting as CB2 agonists, include:

Inflammatory Pain: As demonstrated by preclinical studies with related compounds, these derivatives hold significant promise for the treatment of chronic inflammatory pain. iasp-pain.orgresearchgate.netnih.gov

Neurodegenerative Diseases: The neuroinflammatory component of diseases like Alzheimer's and multiple sclerosis could be targeted by CB2 agonists. nih.govnih.gov

Fibrotic Diseases: CB2 receptor activation has been shown to have anti-fibrotic effects, suggesting potential applications in treating organ fibrosis. nih.gov

Cancer: The immunomodulatory properties of CB2 agonists could be harnessed for certain types of cancer therapy. frontiersin.org

Further screening of 3-(azepan-2-yl)-1,2,4-oxadiazole libraries against a panel of other receptors and enzymes could lead to the discovery of novel biological targets and expand their therapeutic potential beyond CB2 agonism.

Strategic Directions for Further Derivatization and Analog Development in Medicinal Chemistry

Building upon the initial findings, strategic derivatization will be key to developing clinically viable drug candidates.

Future medicinal chemistry efforts should focus on:

Azepane Ring Modification: Exploring the impact of substituents on the azepane ring to improve potency, selectivity, and pharmacokinetic properties. This includes modifications at different positions and the introduction of various functional groups.

Oxadiazole Substituent Variation: Systematically varying the substituent at the 5-position of the 1,2,4-oxadiazole ring to probe interactions with the target receptor.

Bioisosteric Replacement: Investigating the replacement of the 1,2,4-oxadiazole ring with other five-membered heterocycles (e.g., thiadiazole, triazole) to assess the impact on biological activity and physicochemical properties.

Q & A

Q. What are the recommended analytical techniques for characterizing 3-(Azepan-2-yl)-1,2,4-oxadiazole and its derivatives?

Methodological Answer: Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical details. For example, crystallographic data for oxadiazole derivatives have been validated using single-crystal X-ray diffraction to confirm bond angles and ring conformations . Infrared (IR) spectroscopy is also critical for identifying functional groups like the oxadiazole ring’s vibrational modes.

Q. How should researchers safely handle 3-(Azepan-2-yl)-1,2,4-oxadiazole in laboratory settings?

Methodological Answer: Follow OSHA and REACH guidelines for handling heterocyclic compounds. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure. Storage should be in airtight containers under inert atmospheres (e.g., nitrogen) to prevent degradation. Safety data sheets (SDS) for analogous oxadiazoles emphasize avoiding direct light and moisture .

Q. What experimental design principles apply to synthesizing 1,2,4-oxadiazole derivatives?

Methodological Answer: Prioritize modular synthesis to introduce substituents at the 3- and 5-positions of the oxadiazole core. Use reflux conditions with dehydrating agents (e.g., PPh₃-I₂) for cyclization steps . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. For reproducibility, document solvent polarity, temperature gradients, and catalyst loadings systematically .

Advanced Research Questions

Q. How can contradictory biological activity data for 1,2,4-oxadiazoles be resolved?

Methodological Answer: Discrepancies often arise from structural variability (e.g., substituent electronic effects) or assay conditions (e.g., cell line specificity). For example, 5-arylacetylene derivatives showed varying antimicrobial activity depending on the para-substituent’s electronegativity . Use dose-response curves and kinetic studies to differentiate true bioactivity from assay artifacts. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies improve low yields in synthesizing 5-arylethynyl-1,2,4-oxadiazoles?

Methodological Answer: Optimize base selection and temperature control during dehydrohalogenation. Sodium amide in liquid ammonia at −70°C reduced side reactions in dibromo intermediate conversions, though yields remained moderate (32–54%). Alternative bases like LiN(i-Pr)₂ or t-BuOK may suppress oligomerization but require rigorous anhydrous conditions . Consider microwave-assisted synthesis to accelerate reaction kinetics and reduce decomposition.

Q. How do superacidic conditions influence the reactivity of 1,2,4-oxadiazoles?

Methodological Answer: In Brønsted superacids (e.g., CF₃SO₃H), the oxadiazole ring undergoes protonation at the N2 position , enhancing electrophilic aromatic substitution (EAS) reactivity. This facilitates regioselective functionalization with arenes or acetylene derivatives. Mechanistic studies using DFT calculations can predict charge distribution and transition states under superelectrophilic activation .

Q. What computational tools are effective for predicting the pharmacokinetic properties of 3-(Azepan-2-yl)-1,2,4-oxadiazole derivatives?

Methodological Answer: Employ in silico models like SwissADME or pkCSM to estimate logP, solubility, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) can screen for target binding affinity, particularly for CNS targets due to the azepane moiety’s lipophilicity. Validate predictions with QSAR studies correlating substituent Hammett constants (σ) with bioactivity .

Q. How do substituent effects at the 3- and 5-positions modulate the biological activity of 1,2,4-oxadiazoles?

Methodological Answer: The 3-position’s azepane ring enhances blood-brain barrier penetration due to its seven-membered saturated structure, while electron-withdrawing groups (e.g., CF₃, NO₂) at the 5-position increase antimicrobial potency. SAR studies on gram-positive bacteria revealed that para-halogenation (Cl, Br) at the 5-aryl group improves target binding via hydrophobic interactions .

Methodological Best Practices

- Data Reproducibility : Always report solvent purity, catalyst batch numbers, and reaction atmosphere (e.g., argon vs. nitrogen) to enable replication .

- Contradiction Mitigation : Use meta-analysis frameworks to reconcile divergent biological data, focusing on structural motifs and assay parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.